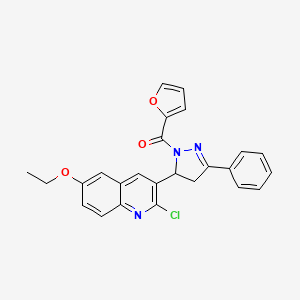
(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C25H20ClN3O3 and its molecular weight is 445.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by recent studies and findings.
Chemical Structure and Synthesis
The compound features multiple functional groups that contribute to its biological activity:
- Quinoline moiety : Known for various pharmacological effects.
- Pyrazole ring : Associated with anti-inflammatory and anticancer properties.
- Furan group : Contributes to the compound's reactivity and biological interactions.
The synthesis typically involves multi-step organic reactions, which may include the use of retrosynthetic analysis to identify suitable precursors. For instance, a common synthetic route may involve the reaction of appropriate halogenated quinolines with pyrazole derivatives under specific conditions to yield the final product.
Anticancer Properties
Emerging research indicates that quinoline-pyrazoline hybrids exhibit promising anticancer activity against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as:
- Cell cycle arrest : Inhibition of cell proliferation by interfering with the normal cell cycle.
- Induction of oxidative stress : Leading to cellular damage and apoptosis.
For example, one study reported that derivatives similar to this compound showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective concentration levels for inhibiting cell growth .
Anti-inflammatory Effects
In addition to anticancer properties, compounds containing quinoline and pyrazole structures have been noted for their anti-inflammatory effects . These effects are attributed to the ability of the compound to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation pathways .
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer potential of various quinoline-pyrazoline derivatives, including our compound of interest. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest |
| HeLa | 10.0 | Oxidative stress induction |
These findings suggest that the compound effectively inhibits cancer cell proliferation through multiple mechanisms .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of a related compound. The study reported a significant reduction in edema in a rat model when treated with the pyrazoline derivative:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Dose 1 | 45 |
| Compound Dose 2 | 70 |
This data highlights the potential application of such compounds in treating inflammatory conditions .
Propiedades
IUPAC Name |
[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3/c1-2-31-18-10-11-20-17(13-18)14-19(24(26)27-20)22-15-21(16-7-4-3-5-8-16)28-29(22)25(30)23-9-6-12-32-23/h3-14,22H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJZBPFQXRHHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













